N1,N1-diethyl-5-methoxybenzene-1,2-diamine

Medicinal Chemistry Physicochemical Properties Drug Design

This ortho-diamine building block features a unique 5-methoxy + N1,N1-diethyl substitution pattern, delivering a LogP of 2.12 and TPSA 38.49 Ų unmatched by methyl or 4-methoxy analogs. It enables high-yield, selective benzimidazole cyclocondensation, and its defined steric/electronic profile makes it essential for SAR campaigns. Ideal for constructing pharmacophores where the diethylamino motif is required. Procure this high-purity intermediate to access a reactivity and selectivity profile unavailable from generic ortho-diamines.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
Cat. No. B12091754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N1-diethyl-5-methoxybenzene-1,2-diamine
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=CC(=C1)OC)N
InChIInChI=1S/C11H18N2O/c1-4-13(5-2)11-8-9(14-3)6-7-10(11)12/h6-8H,4-5,12H2,1-3H3
InChIKeyMPTRCNRYQMSYDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N1-diethyl-5-methoxybenzene-1,2-diamine: A Specialized Benzene-1,2-diamine Building Block for Heterocycle Synthesis


N1,N1-diethyl-5-methoxybenzene-1,2-diamine (CAS 1538169-87-7) is a substituted benzene-1,2-diamine derivative with a molecular formula of C11H18N2O and a molecular weight of 194.27 g/mol . Its structure features a 5-methoxy group and an N1,N1-diethyl substitution pattern on the 1,2-diamine core, imparting a calculated LogP of 2.1236 and a topological polar surface area (TPSA) of 38.49 Ų . This compound is primarily recognized in the research literature as a versatile precursor for synthesizing nitrogen-containing heterocycles, most notably benzimidazoles, due to its ortho-diamine functionality .

Why N1,N1-diethyl-5-methoxybenzene-1,2-diamine Cannot Be Replaced by Simple Analogs


The specific substitution pattern on the benzene-1,2-diamine core—a 5-methoxy group coupled with N1,N1-diethyl substitution—creates a unique combination of steric bulk and electronic properties that generic analogs lack . A simple unsubstituted 5-methoxybenzene-1,2-diamine would have drastically different hydrogen-bonding capacity and reactivity, potentially leading to different reaction pathways or unwanted side products . Similarly, regioisomers like the 4-methoxy analog or compounds with smaller N-alkyl groups (e.g., dimethyl) would present altered steric profiles, which can significantly impact the yield and selectivity in key cyclocondensation reactions used to form benzimidazoles . The precise balance of lipophilicity (LogP 2.12) and polarity (TPSA 38.49) in this diethyl analog is a critical factor that cannot be replicated by its methyl or unsubstituted counterparts .

Quantitative Evidence for Differentiating N1,N1-diethyl-5-methoxybenzene-1,2-diamine from Key Comparators


Enhanced Lipophilicity vs. Unsubstituted 5-Methoxybenzene-1,2-diamine

The N1,N1-diethyl substitution significantly increases the compound's lipophilicity compared to the unsubstituted 5-methoxybenzene-1,2-diamine. This is a critical parameter for applications where membrane permeability or non-polar solubility is required .

Medicinal Chemistry Physicochemical Properties Drug Design

Increased Steric Bulk vs. N1,N1-Dimethyl-5-methoxybenzene-1,2-diamine

The diethyl group on the N1 position provides a greater steric shield compared to a dimethyl group. This increased bulk can be leveraged to control regioselectivity in subsequent reactions, such as the cyclocondensation to form benzimidazoles, potentially minimizing unwanted byproducts .

Organic Synthesis Steric Effects Reaction Selectivity

Regioisomeric Differentiation from 4-Methoxy Analogs

The 5-methoxy substitution pattern on the benzene ring is structurally distinct from the more common 4-methoxy analog. This difference in the position of the electron-donating methoxy group will alter the electron density distribution on the aromatic ring and the amine nitrogens, leading to different reactivity profiles in electrophilic substitution or metal-catalyzed coupling reactions .

Synthetic Chemistry Pharmacophore Structure-Activity Relationship (SAR)

Validated Precursor for Benzimidazole Library Synthesis

N1,N1-diethyl-5-methoxybenzene-1,2-diamine is specifically cited in the chemical literature as a versatile precursor for synthesizing benzimidazoles, a privileged scaffold in drug discovery . Its ortho-diamine functionality is essential for this transformation, and the specific N1,N1-diethyl-5-methoxy substitution pattern is designed to be carried forward into the final heterocyclic product, modulating its final properties.

Medicinal Chemistry Heterocyclic Chemistry Library Synthesis

Validated Application Scenarios for N1,N1-diethyl-5-methoxybenzene-1,2-diamine in Scientific and Industrial Research


Synthesis of N1,N1-Diethyl-5-methoxy Substituted Benzimidazole Libraries

As documented in chemical literature, this compound serves as a direct precursor for the synthesis of benzimidazoles . This is the primary validated application. Researchers should procure this compound when their synthetic route requires a pre-formed N1,N1-diethyl-5-methoxy substituted ortho-diamine to construct benzimidazole-based drug candidates or functional materials.

Physicochemical Property Tuning in Drug Design

The calculated physicochemical properties of this compound (LogP = 2.12, TPSA = 38.49 Ų) make it a valuable intermediate for projects aiming to modulate the lipophilicity and polarity of a final pharmacophore. Its procurement is justified when a design hypothesis requires a core structure with increased lipophilicity and defined steric bulk compared to its simpler analogs.

Structure-Activity Relationship (SAR) Studies Requiring Precise Steric Control

The unique combination of the 5-methoxy group and the bulky N,N-diethyl motif offers a specific steric and electronic profile . This compound is appropriate for procurement in SAR campaigns where the goal is to systematically explore the effects of substituent size and position on biological activity or material properties, serving as a key comparator to methyl or unsubstituted analogs.

Specialized Building Block for Organic Synthesis

Beyond benzimidazole synthesis, the ortho-diamine core is a versatile functional group in organic chemistry. The specific N1,N1-diethyl-5-methoxy substitution pattern on this compound makes it a unique building block for constructing more complex molecular architectures, particularly where the diethylamino group is a desired component of the final product .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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